

The Molecular Architecture and Biological Activity of Drospirenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Drospirenone/Ethinyl Estradiol*

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Introduction

Drospirenone (DRSP) is a synthetic progestin, a derivative of 17 α -spirolactone, that has garnered significant attention in the fields of contraception and hormone replacement therapy. [1] Its unique pharmacological profile, which closely mimics that of endogenous progesterone, sets it apart from other synthetic progestins. Drospirenone exhibits potent progestogenic activity coupled with clinically relevant antimineralocorticoid and antiandrogenic properties.[2] [3] This distinct combination of activities is a direct consequence of its specific molecular structure and its corresponding binding affinities for various steroid hormone receptors. This in-depth technical guide provides a comprehensive overview of the structure-activity relationship of drospirenone, detailing its interactions with key receptors, the experimental methodologies used to characterize its activity, and the signaling pathways it modulates.

Molecular Structure and Physicochemical Properties

Drospirenone, chemically known as

(6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-1,3',4',6,6a,7,8,9,10,11,12,13,14,15,15a,16-Hexadecahydro-10,13-dimethylspiro-[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5'H)-furan]-3,5'(2H)-dione, is a synthetic steroid with a molecular formula of C₂₄H₃₀O₃ and a molecular weight of 366.5 g/mol .[4] Its structure is notable for the presence of a γ -

lactone ring at the C-17 position, a feature shared with the mineralocorticoid receptor antagonist spironolactone. The activity of mineralocorticoid antagonists is dependent on this γ -lactone ring.^[5] The substituent at the C-7 position is also crucial for activity as it sterically hinders the interaction of C-7-unsubstituted agonists like aldosterone.^[5]

Structure-Activity Relationship: Receptor Binding Profile

The unique pharmacological effects of drospirenone are directly attributable to its binding affinity profile for a range of steroid hormone receptors. It demonstrates a high affinity for the progesterone receptor (PR) and the mineralocorticoid receptor (MR), a lower affinity for the androgen receptor (AR), and negligible affinity for the glucocorticoid receptor (GR) and estrogen receptor (ER).^{[2][6]}

Data Presentation: Quantitative Binding Affinity

The following table summarizes the binding affinity of drospirenone for key steroid hormone receptors, presenting quantitative data for easy comparison.

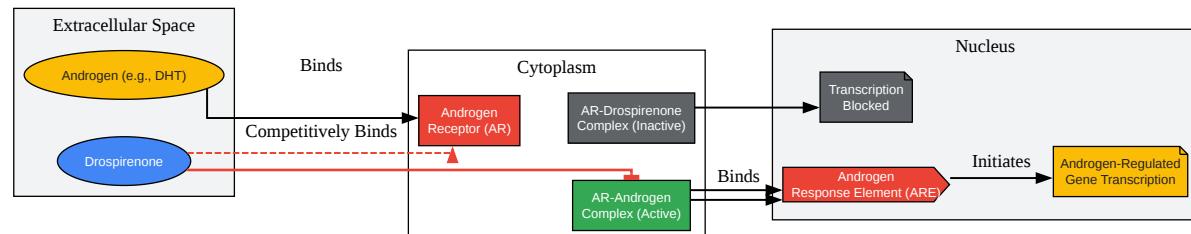
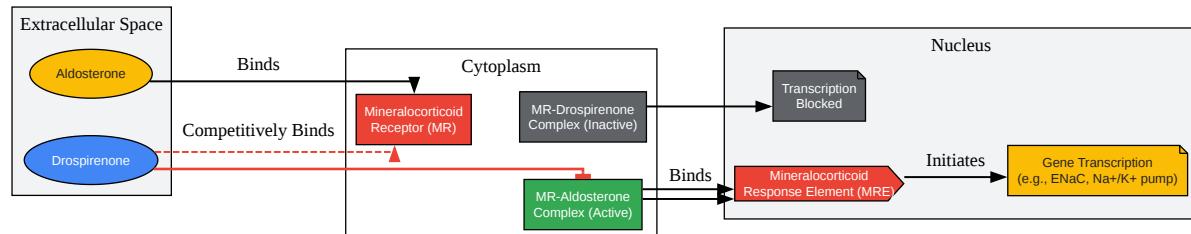
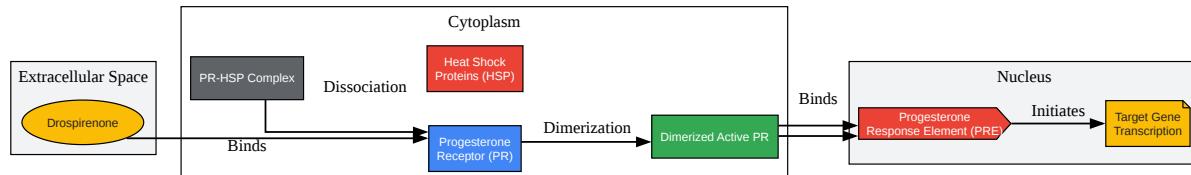
Receptor	Ligand Type	Drospirenone Binding Affinity (Ki or IC50 in nM)	Reference Ligand	Reference Binding Affinity (Ki or IC50 in nM)	Reference
Progesterone Receptor (PR)	Agonist	~3.3	Progesterone	~1	[2][6]
Mineralocorticoid Receptor (MR)	Antagonist	~10	Aldosterone	~1	[7]
Androgen Receptor (AR)	Antagonist	~111	Dihydrotestosterone (DHT)	~1	[8]
Glucocorticoid Receptor (GR)	-	>1000	Dexamethasone	~1	[2][6]

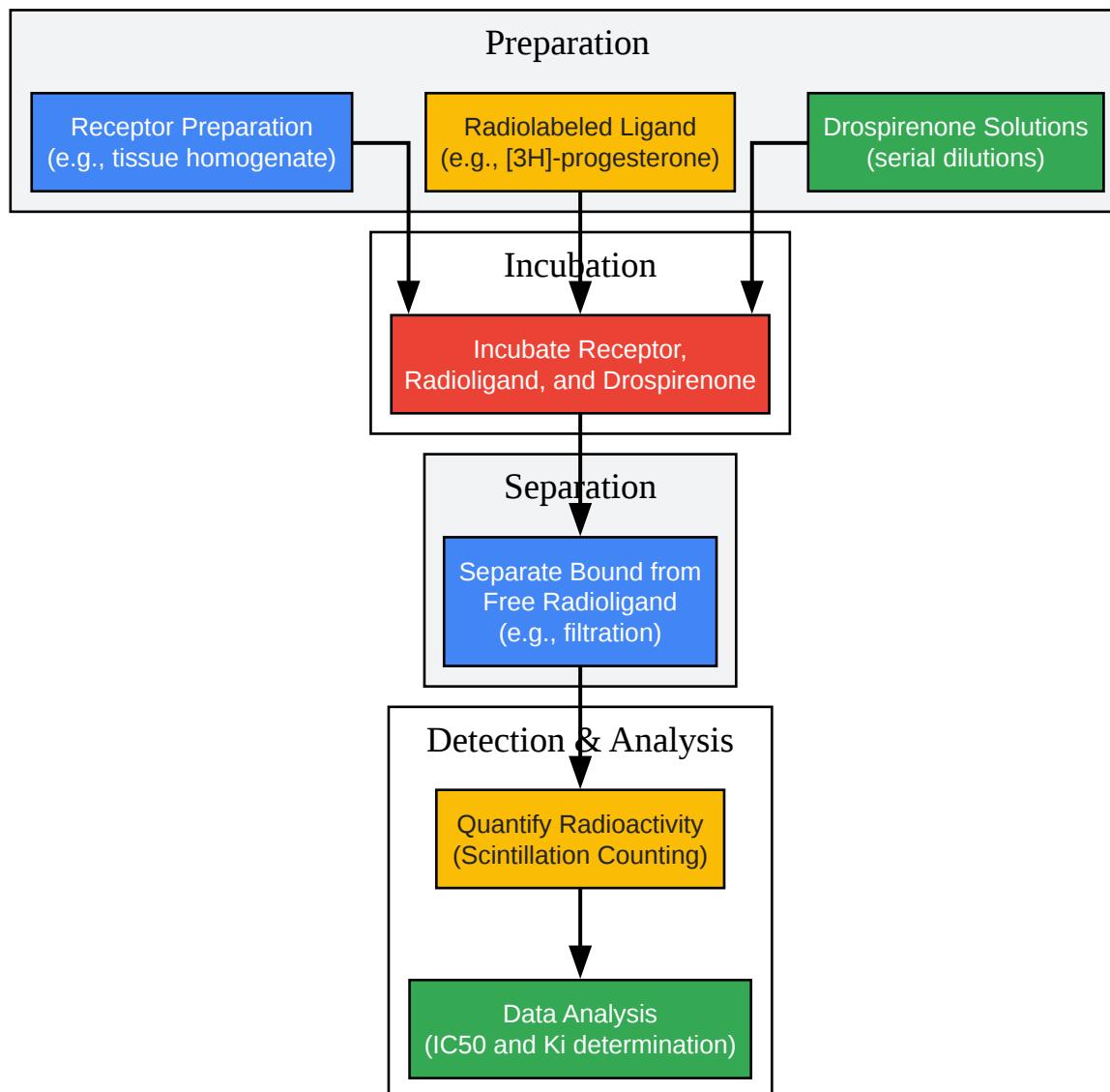
Signaling Pathways and Mechanism of Action

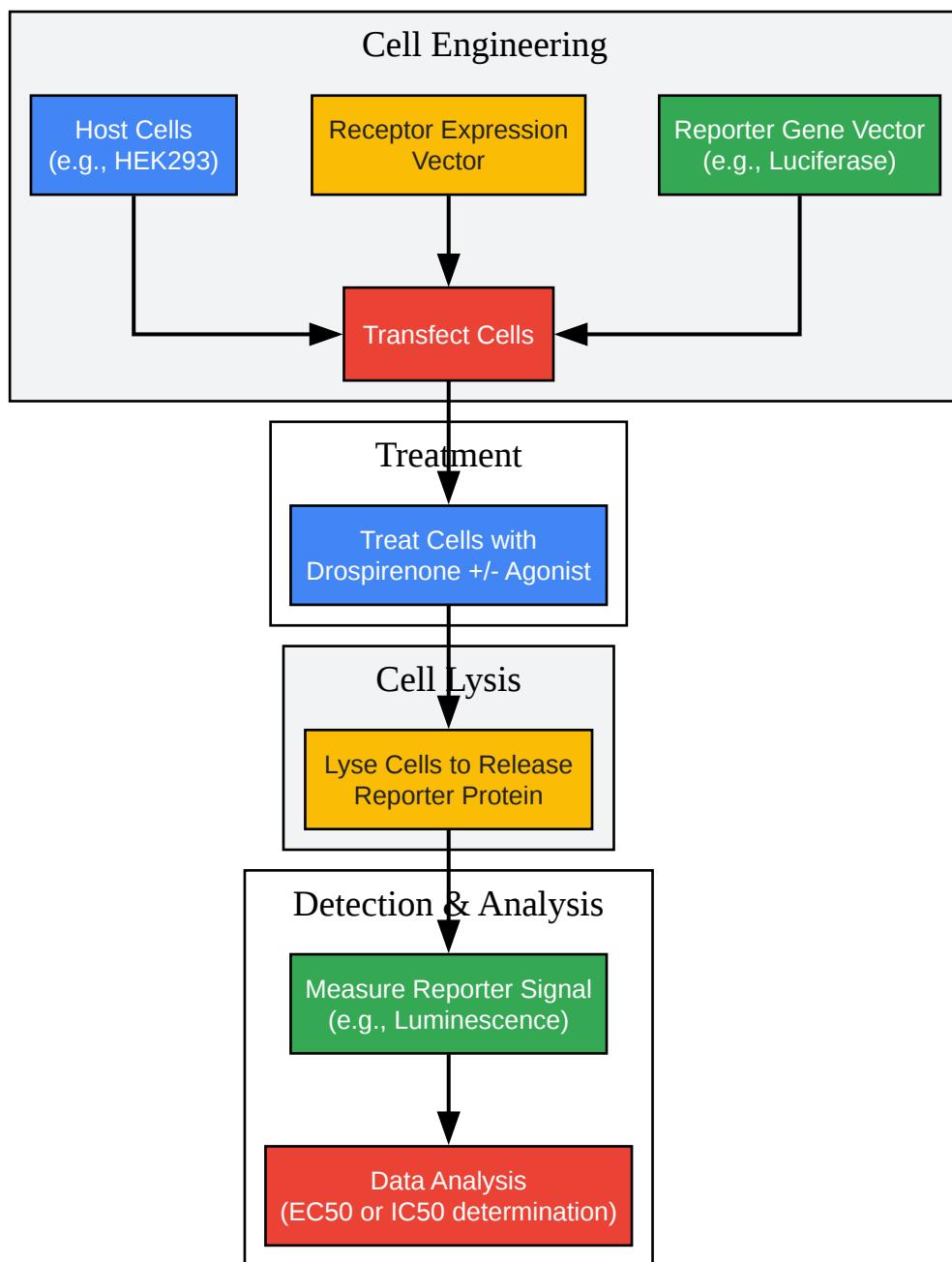
Drospirenone exerts its biological effects by modulating the signaling pathways of the receptors to which it binds.

Progesterone Receptor (PR) Agonist Activity

As a progestin, drospirenone acts as an agonist at the progesterone receptor.^[9] Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to progesterone response elements (PREs) on DNA, leading to the transcription of target genes. This activity is responsible for its contraceptive effects, including ovulation inhibition and changes in the cervical mucus and endometrium.^[5]







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- To cite this document: BenchChem. [The Molecular Architecture and Biological Activity of Drospirenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13390956#molecular-structure-and-activity-relationship-of-drospirenone>]

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